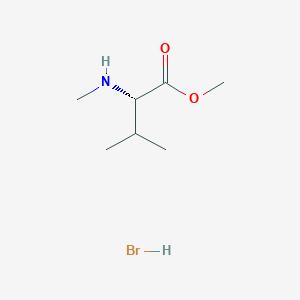

Methyl N-methyl-L-valinate hydrobromide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H16BrNO2 |

|---|---|

Molecular Weight |

226.11 g/mol |

IUPAC Name |

methyl (2S)-3-methyl-2-(methylamino)butanoate;hydrobromide |

InChI |

InChI=1S/C7H15NO2.BrH/c1-5(2)6(8-3)7(9)10-4;/h5-6,8H,1-4H3;1H/t6-;/m0./s1 |

InChI Key |

OIBDDGOZQRWGLH-RGMNGODLSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC.Br |

Canonical SMILES |

CC(C)C(C(=O)OC)NC.Br |

Origin of Product |

United States |

Synthesis and Preparative Methodologies

General Synthetic Approaches to Methyl N-methyl-L-valinate Hydrobromide

The construction of the this compound molecule is typically achieved through a sequence of reactions that modify the precursor, L-valine. These approaches are designed to be efficient and yield the target compound with high purity.

Esterification and N-Methylation Pathways

A primary pathway for synthesizing the target compound involves two key transformations: esterification of the carboxylic acid group and methylation of the amino group. The order of these steps can be varied, but a common approach begins with the esterification of L-valine to produce L-valine methyl ester. This reaction is often carried out by treating L-valine with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂). One described method involves adding L-valine to a solution of thionyl chloride in absolute methanol at low temperatures (-8 to -10 °C), followed by a period of stirring and refluxing to yield L-valine methyl ester hydrochloride. google.com

Following esterification, the subsequent N-methylation introduces a methyl group onto the nitrogen atom of the L-valine methyl ester. This can be accomplished using a suitable methylating agent. The final step would involve the introduction of hydrobromide to form the corresponding salt.

Role of L-Valine Derivatives as Precursors

L-valine and its derivatives are fundamental starting materials for the synthesis of this compound. researchgate.net L-valine, an essential α-amino acid, provides the core structure and the specific stereochemistry required for the final product. wikipedia.org The synthesis of racemic valine can be achieved through the bromination of isovaleric acid, followed by amination of the resulting α-bromo derivative. chemicalbook.com

In many synthetic strategies, the amino group of L-valine is first protected to prevent unwanted side reactions during subsequent modification steps. This protection allows for selective reactions on other parts of the molecule. After the desired modifications are complete, the protecting group is removed to yield the final product or an intermediate for further reaction.

Derivatization Strategies for N-Methyl-L-valinate Compounds

The synthesis of various N-methyl-L-valinate derivatives often employs protecting groups to control reactivity. These strategies are crucial for the selective synthesis of complex molecules and peptides where specific amino acid residues are N-methylated.

Synthesis of N-(Tosyl)-L-valinate Derivatives

The tosyl (Ts) group is a common protecting group for amines. The synthesis of N-tosylated compounds can be achieved through various methods. For instance, N-tosyl aziridines can be prepared from 2-amino alcohols through tosylation and in situ cyclization using inorganic bases like potassium hydroxide (B78521) or potassium carbonate. mdpi.com Another approach involves the catalytic allylic amination of α-methylalkenes using a vanadium-based catalyst and chloramine-T as the nitrogen source to produce N-tosyl allylic amines. nih.govresearchwithrowan.com These methodologies highlight the versatility of the tosyl group in synthetic organic chemistry.

Preparation of N-Methyl-N-(2-pyridylsulfonyl)-L-valinate Analogues

While direct synthesis pathways for N-Methyl-N-(2-pyridylsulfonyl)-L-valinate were not detailed in the provided search context, the synthesis of related N-pyridinyl carboxamides has been explored. nih.gov The synthesis of N-heteroaryl substituted amino acid derivatives can be challenging. A solid-phase synthesis method has been suggested to prepare N-(pyrimidin-2-yl)glycinate derivatives, which avoids the common side reaction of diketopiperazine formation. nih.gov This strategy involves attaching a Boc-protected amino acid to a Merrifield resin, followed by deprotection and reaction with a heteroaryl chloride. nih.gov

Formation of Cbz-N-methyl-L-valine and Related Protected Forms

The benzyloxycarbonyl (Cbz) group is another widely used protecting group for amines in peptide synthesis. evitachem.com The synthesis of Cbz-N-methyl-L-valine typically involves the N-methylation of Cbz-L-valine. A common laboratory method utilizes a strong base, such as sodium hydride (NaH), to deprotonate the amide, followed by reaction with a methylating agent like methyl iodide. This reaction is often carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF). Alternatively, Cbz-L-valine can be prepared by reacting L-valine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base. evitachem.com Cbz-N-methyl-L-valine serves as a crucial intermediate for synthesizing peptides containing N-methylated valine residues. chemicalbook.com

Below is a table summarizing a typical procedure for the synthesis of Cbz-N-methyl-L-valine:

| Step | Reagents & Conditions | Purpose |

| 1 | Cbz-L-valine, Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF) | Deprotonation of the amide nitrogen. |

| 2 | Methyl Iodide (MeI) | Introduction of the methyl group onto the nitrogen. |

| 3 | Stirring at 0°C to room temperature, overnight | To allow the N-methylation reaction to proceed to completion. |

| 4 | Aqueous workup and acidification | To quench the reaction and protonate the carboxylic acid for extraction. |

This protected form is essential for incorporating N-methyl-L-valine into peptide chains during solid-phase or solution-phase peptide synthesis. evitachem.com

Chiral Azomethine Synthesis from L-Valine Methyl Ester Hydrochloride

A crucial step in the synthetic pathway towards N-methylated amino acid derivatives like this compound often involves the formation of a chiral azomethine (or Schiff base) intermediate. This is achieved through the reaction of an amino acid ester hydrochloride with an appropriate aldehyde. A preparative method has been developed for the synthesis of chiral azomethines starting from L-valine methyl ester hydrochloride and substituted benzaldehydes, such as those from the vanillin (B372448) series. researchgate.netpleiades.online

The reaction involves the condensation of the primary amine of the L-valine methyl ester with the carbonyl group of the aldehyde. The hydrochloride salt of the amino acid ester is typically neutralized in situ or prior to the reaction to free the amine for nucleophilic attack on the aldehyde's carbonyl carbon. This reaction is generally carried out in a suitable solvent and may be facilitated by the removal of water as it is formed, driving the equilibrium towards the formation of the azomethine product. The resulting chiral azomethine can then be subjected to further reactions, such as reduction and subsequent N-methylation, to yield the desired N-methylated amino acid derivative. The use of L-valine methyl ester hydrochloride as a starting material is advantageous as it is a readily available and cost-effective chiral building block.

Optimization of Reaction Conditions and Reagent Selection

The efficiency and success of synthesizing N-methylated amino acids and their derivatives are highly dependent on the careful selection of reagents and optimization of reaction conditions. This includes the choice of coupling agents for peptide bond formation and the solvents used throughout the synthetic protocol.

Coupling Reagent Studies in Peptide Synthesis (e.g., HATU, CMPI, DCC, DMAP)

In the broader context of peptide synthesis, which shares mechanistic similarities with the formation of amide bonds in N-methylation and derivatization of amino acids, the choice of coupling reagent is critical. These reagents activate the carboxylic acid group of an amino acid, facilitating its reaction with an amine. Several classes of coupling reagents have been extensively studied.

Carbodiimides (e.g., DCC): Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent. However, its use can be associated with racemization of the chiral center. uni-kiel.de The addition of racemization suppressants like 1-hydroxybenzotriazole (B26582) (HOBt) is a common strategy to minimize this side reaction. peptide.com The byproduct of DCC, dicyclohexylurea, is poorly soluble in many organic solvents, which can simplify purification in solution-phase synthesis but is problematic in solid-phase synthesis. peptide.com

Uronium Salts (e.g., HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly efficient coupling reagent known for fast reaction times and low rates of epimerization. peptide.com It is often preferred for difficult couplings, including those involving sterically hindered or N-methylated amino acids. uni-kiel.de

Phosphonium Salts (e.g., PyBOP): Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) offer high coupling efficiency with a reduced risk of racemization. jpt.com

Additives (e.g., DMAP): 4-Dimethylaminopyridine (DMAP) is often used as a catalyst in conjunction with other coupling reagents, such as DCC. nih.gov It has been shown to enhance the rate of coupling reactions, particularly for sterically hindered amino acids. nih.gov However, its basicity can also increase the risk of racemization if not used judiciously. peptide.com

The selection of a coupling reagent is a balance between reactivity, cost, and the potential for side reactions, with onium-type reagents like HATU generally providing superior results for challenging substrates like N-methylated amino acids. uni-kiel.de

Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis

| Reagent Class | Example(s) | Advantages | Disadvantages |

|---|---|---|---|

| Carbodiimides | DCC, DIC | Cost-effective, simple to use | Potential for racemization, byproduct insolubility (DCC) |

| Uronium Salts | HATU, HBTU | High efficiency, low racemization, fast reactions | Higher cost |

| Phosphonium Salts | PyBOP, BOP | High coupling efficiency, low racemization risk | Higher cost, stricter handling may be needed |

| Additives | DMAP | Accelerates coupling, especially for hindered amino acids | Can increase racemization risk if not used carefully |

Solvent Effects and Selection in Synthetic Protocols

The choice of solvent plays a pivotal role in the outcome of synthetic reactions, including those for N-methylation and peptide coupling. A suitable solvent must effectively dissolve reactants and reagents while facilitating the desired chemical transformations. peptide.com The polarity of the solvent can significantly influence reaction rates and the extent of side reactions. nih.gov

In solid-phase peptide synthesis, solvent choice is critical for the solvation and swelling of the resin support, which is essential for reaction efficiency. nih.gov Commonly used solvents include:

N,N-Dimethylformamide (DMF): A widely used polar aprotic solvent that provides good solvation for a broad range of reactants. peptide.com However, it can decompose over time to release dimethylamine, which can cause unwanted side reactions. peptide.com

N-Methylpyrrolidone (NMP): Another popular polar aprotic solvent that is often considered a superior solvent to DMF for difficult couplings due to its excellent solvating properties. peptide.comresearchgate.net

Dichloromethane (DCM): A less polar solvent, often used in specific steps of a synthesis. peptide.com Its ability to solvate growing peptide chains may be less efficient than more polar solvents. peptide.com

Tetrahydrofuran (THF): Has been reported as an effective solvent in conjunction with certain resin types, particularly for coupling hindered amino acids. peptide.com

Studies have shown that for N-methylation reactions on solid support, the use of a more polar solvent like NMP can significantly reduce reaction times compared to less polar options like THF or DCM. researchgate.net The choice of solvent can also impact the selectivity of N-methylation when multiple potential sites are available. nih.gov For instance, research on cyclic peptides revealed that using THF tended to result in a higher degree of N-methylation with less selectivity compared to when DMSO was used for the addition of the methylating agent. nih.gov

Table 2: Common Solvents in Peptide and N-Methylation Synthesis

| Solvent | Abbreviation | Properties | Common Applications |

|---|---|---|---|

| N,N-Dimethylformamide | DMF | Polar aprotic | General purpose solvent for coupling and washing steps |

| N-Methylpyrrolidone | NMP | Highly polar aprotic | Difficult couplings, improved solvation |

| Dichloromethane | DCM | Non-polar aprotic | Boc-chemistry protocols, washing steps |

| Tetrahydrofuran | THF | Polar aprotic | Used with certain resins, coupling of hindered amino acids |

Spectroscopic and Chromatographic Methodologies for Research Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For Methyl N-methyl-L-valinate hydrobromide, both ¹H and ¹³C NMR are crucial for confirming its covalent framework and understanding its stereochemistry.

Application of ¹H NMR for Diastereoisomeric Mixture Analysis

In synthetic procedures that may lead to the formation of diastereomers, ¹H NMR spectroscopy is a primary tool for their identification and quantification. Although Methyl N-methyl-L-valinate possesses a defined stereocenter at the alpha-carbon (L-configuration), certain reaction conditions could potentially lead to epimerization or the presence of diastereomeric impurities if another chiral center is introduced.

In a hypothetical diastereoisomeric mixture, the protons in the vicinity of the stereocenters would experience different magnetic environments. This would result in separate signals for each diastereomer. For instance, the methoxy (B1213986) protons (-OCH₃), the N-methyl protons (N-CH₃), the alpha-proton (α-H), and the beta-proton (β-H) would likely appear as distinct singlets, doublets, or multiplets for each diastereomer. The integration of these distinct peaks allows for the determination of the diastereomeric ratio. Advanced NMR techniques, such as 2D COSY, can be employed to resolve overlapping signals and confirm proton-proton couplings within each diastereomer.

Table 1: Representative ¹H NMR Chemical Shifts for a Diastereomeric Mixture of a Methyl N-methyl-amino acid ester

| Proton | Expected Chemical Shift (ppm) - Diastereomer 1 | Expected Chemical Shift (ppm) - Diastereomer 2 | Multiplicity |

|---|---|---|---|

| N-CH₃ | ~2.4 | ~2.5 | s |

| O-CH₃ | ~3.7 | ~3.8 | s |

| α-H | ~3.0 | ~3.1 | d |

| β-H | ~2.1 | ~2.2 | m |

Note: The chemical shifts are illustrative and can vary based on the solvent and the specific nature of the diastereomers.

Utilisation of ¹³C NMR for Conformational and Structural Insights

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal, confirming the presence of all constituent carbon atoms. The chemical shifts of these carbons are sensitive to their local electronic environment and can offer insights into the molecule's conformation.

For instance, the chemical shifts of the γ-carbons of the valine side chain can be indicative of the preferred rotameric conformation around the Cα-Cβ bond. nih.gov The presence of the N-methyl group also influences the chemical shift of the α-carbon. Variable temperature ¹³C NMR studies could potentially reveal information about conformational dynamics, such as restricted rotation around the N-Cα bond.

Table 2: Expected ¹³C NMR Chemical Shifts for Methyl N-methyl-L-valinate

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (ester) | ~170-175 |

| Cα | ~60-65 |

| Cβ | ~30-35 |

| Cγ | ~18-20 |

| O-CH₃ | ~50-55 |

Note: These are typical chemical shift ranges for N-methylated amino acid esters.

Assignment of Labelled Peaks in Organic Compounds

In more complex studies, such as interaction analyses or in vivo metabolic tracking, isotopic labeling is often employed. For this compound, this could involve the incorporation of ¹³C or ¹⁵N isotopes at specific positions. NMR spectroscopy is the primary method for detecting and assigning these labels.

For example, if the methyl group of the ester was labeled with ¹³C, the corresponding peak in the ¹³C NMR spectrum would be significantly enhanced. In the ¹H NMR spectrum, the protons of the labeled methyl group would exhibit coupling to the ¹³C nucleus (¹JCH), resulting in a doublet. Similarly, ¹⁵N labeling of the amino group would allow for the use of ¹H-¹⁵N correlation experiments (like HSQC) to probe the electronic environment around the nitrogen atom. The assignment of these labeled peaks is unambiguous and provides a powerful tool for tracing the molecule in complex environments. nih.gov

Mass Spectrometry (MS) Techniques in Compound Characterization

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like amino acid derivatives. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]⁺. The mass of this ion would correspond to the molecular weight of the free base plus the mass of a proton. The hydrobromide counter-ion is typically not observed in the gas phase. High-resolution ESI-MS can provide the exact mass of the [M+H]⁺ ion, which can be used to determine the elemental composition of the molecule with high accuracy.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is another soft ionization technique where the sample, dissolved in a non-volatile matrix such as glycerol, is bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). This causes the desorption and ionization of the analyte molecules.

Similar to ESI-MS, FAB-MS of this compound would be expected to show a strong signal for the protonated molecular ion [M+H]⁺. FAB-MS can sometimes induce more fragmentation than ESI-MS, providing additional structural information. Common fragmentation pathways for amino acid esters include the loss of the ester group or cleavage of the side chain.

Table 3: Expected Mass Spectrometric Data for Methyl N-methyl-L-valinate

| Ion | ESI-MS (m/z) | FAB-MS (m/z) |

|---|---|---|

| [M+H]⁺ | Expected | Expected |

| [M-OCH₃]⁺ | Possible fragment | Possible fragment |

Note: 'M' represents the molecular weight of the free base of Methyl N-methyl-L-valinate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds within a complex mixture. thescipub.com For the analysis of amino acid derivatives like Methyl N-methyl-L-valinate, which may have limited volatility, a derivatization step is often necessary to convert the analyte into a more volatile form suitable for GC analysis. thescipub.com A common method is silylation, for instance, using reagents like N-methyl-N-trimethylsilyl fluoroacetamide (B1672904) (MSTFA). thescipub.com

In the GC-MS process, the derivatized sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times.

As each separated component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, commonly by electron ionization (EI), which fragments them into a reproducible pattern of characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum serves as a "molecular fingerprint," which can be compared against spectral libraries (like those from the NIST Mass Spectrometry Data Center) for positive identification. nih.gov This dual system provides both the retention time from the GC and the mass spectrum from the MS, offering a high degree of confidence in the identification and quantification of components in a mixture. nih.gov

Below is a table summarizing typical parameters for a GC-MS analysis of a derivatized amino acid ester.

| Parameter | Description | Typical Value/Setting |

| Derivatization Reagent | Converts the analyte to a more volatile form. | N-methyl-N-trimethylsilylfluoroacetamide (MSTFA) |

| GC Column | The stationary phase where separation occurs. | Fused silica (B1680970) capillary column (e.g., BR-5MS, 30m x 0.25mm x 0.25µm) |

| Carrier Gas | Mobile phase that carries the sample through the column. | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | Temperature at which the sample is vaporized. | 250°C |

| Oven Program | A temperature gradient to facilitate separation. | Initial temp ~70°C, ramped to ~280°C |

| Ionization Mode | Method used to ionize molecules in the MS. | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Separates ions based on mass-to-charge ratio. | Quadrupole or Triple Quadrupole |

| Detector | Records the abundance of separated ions. | Electron Multiplier |

Precursor-Scan Analysis for Structural Elucidation of Related Natural Products

Precursor-ion scanning is a specialized tandem mass spectrometry (MS/MS) technique used to identify a class of compounds within a complex mixture that share a common structural feature. This method is particularly valuable for the structural elucidation of natural products, such as non-ribosomal peptides (NRPs) and post-translationally modified proteins, which often contain N-methylated amino acid residues. nih.govnih.gov

The analysis relies on the principle that related compounds will produce a common fragment ion upon collision-induced dissociation (CID). For N-methylated amino acids, a characteristic fragmentation pathway involves the neutral loss of water (H₂O) and carbon monoxide (CO) from the protonated molecule [M+H]⁺, leading to the formation of a specific immonium ion. nih.gov This immonium ion retains the side chain and the N-methyl group, making it a structure-indicative fragment. nih.gov

In a precursor-ion scan experiment, the second mass analyzer (Q3 in a triple quadrupole instrument) is set to transmit only the specific m/z of this common immonium ion. The first mass analyzer (Q1) then scans across a range of m/z values. A signal is detected only when a parent ion (precursor ion) from Q1 fragments in the collision cell (Q2) to produce the specific product ion being monitored by Q3. The resulting spectrum shows all the precursor ions in the sample that produce the common fragment, effectively creating a map of all N-methylated amino acid-containing compounds in the mixture. nih.gov This allows for targeted identification and subsequent detailed structural analysis of these specific molecules, even at low concentrations.

| Step | Description | Purpose |

| 1. Ionization | The complex mixture is introduced into the mass spectrometer and ionized. | To generate gas-phase ions of the analytes (e.g., [M+H]⁺). |

| 2. Precursor Ion Selection (Q1 Scan) | The first mass analyzer (Q1) scans through a defined mass range. | To sequentially transmit all parent ions into the collision cell. |

| 3. Fragmentation (Q2) | Precursor ions are fragmented via collision-induced dissociation (CID). | To break down parent ions into smaller, characteristic product ions. |

| 4. Product Ion Selection (Q3 Fixed) | The second mass analyzer (Q3) is fixed to a specific m/z of a common fragment (e.g., the immonium ion of an N-methylated amino acid). | To selectively detect only the precursor ions that produce the specified fragment. |

| 5. Detection | A spectrum is generated showing the intensity of all precursor ions that yielded the target product ion. | To identify all compounds in the mixture belonging to the specific chemical class of interest. |

Chromatographic Methods for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Diastereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of compounds. bjbms.org It is particularly useful for separating diastereomers, which have different physical properties and thus can be separated using standard, achiral stationary phases. For a chiral compound like Methyl N-methyl-L-valinate, HPLC can be employed to separate it from its diastereomers.

One common strategy involves reacting the amino acid ester with a chiral derivatizing agent to create a pair of diastereomeric products. nih.gov For example, an enantiopure acid can be reacted with the N-methyl-valinate mixture to form diastereomeric amides or esters. These diastereomers, unlike the original enantiomers, have different spatial arrangements and can interact differently with the stationary phase of an HPLC column (e.g., silica gel or C18). nih.gov This difference in interaction leads to different retention times, allowing for their separation and quantification. researchgate.net The method's development and validation would ensure parameters like selectivity, linearity, precision, and accuracy meet the required standards for reliable purity assessment. researchgate.net

| Parameter | Description | Typical Value/Setting |

| System | High-Performance Liquid Chromatograph | Agilent 1260 Infinity or similar |

| Column | Stationary phase where separation occurs. | Reversed-Phase C18 column (e.g., 250 x 4.6 mm, 5 µm) or Normal-Phase Silica Gel |

| Mobile Phase | Solvent that carries the sample through the column. | A mixture of organic solvent (e.g., Methanol (B129727), Acetonitrile) and water/buffer |

| Elution Mode | Method of passing the mobile phase through the column. | Isocratic (constant composition) or Gradient (changing composition) |

| Flow Rate | The speed at which the mobile phase moves. | 0.5 - 1.5 mL/min |

| Detector | Device used to detect compounds as they elute. | UV-Vis Detector (e.g., at 210 nm) or Mass Spectrometer (LC-MS) |

| Injection Volume | The amount of sample introduced onto the column. | 5 - 20 µL |

Gas-Liquid Chromatography (GLC) with Optically Active Stationary Phases

Gas-Liquid Chromatography (GLC), a subset of gas chromatography, can be used for the direct separation of enantiomers without the need for derivatization into diastereomers. This is achieved by using a chiral stationary phase (CSP). A CSP is an optically active material coated onto the inside of the GC capillary column.

The separation principle is based on the differential interaction between the enantiomers of the analyte (e.g., D- and L- forms of Methyl N-methyl-valinate) and the chiral stationary phase. The enantiomers form transient, diastereomeric complexes with the CSP. These complexes have different association constants and stabilities, leading to different partition coefficients between the gas and liquid phases. As a result, one enantiomer is retained on the column longer than the other, enabling their separation and individual quantification. This method is highly sensitive and provides excellent resolution for determining the enantiomeric purity of chiral compounds like amino acid derivatives.

| Component | Role in Separation | Example |

| Analyte | The mixture of enantiomers to be separated. | Methyl N-methyl-D-valinate and Methyl N-methyl-L-valinate |

| Chiral Stationary Phase (CSP) | Optically active liquid phase coated in the GC column that differentially interacts with enantiomers. | Cyclodextrin derivatives (e.g., Chirasil-Dex) or chiral polysiloxanes |

| Mobile Phase | Inert carrier gas that transports the analyte through the column. | Helium or Hydrogen |

| GC System | Instrument that controls temperature, gas flow, and detects the separated enantiomers. | Standard Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic chemistry to monitor the progress of a reaction. thieme.de For the synthesis or chemical modification of this compound, TLC can be used to quickly assess the consumption of starting materials and the formation of the desired product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with an adsorbent material like silica gel). The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent system (eluent). By capillary action, the eluent moves up the plate, and the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

By co-spotting the reaction mixture alongside the starting material(s) and a reference standard of the product (if available), one can visually track the disappearance of the reactant spot and the appearance and intensification of the product spot over time. Visualization is typically achieved under UV light or by staining the plate with a chemical reagent. This allows a chemist to determine the optimal time to stop the reaction. thieme.de

| Step | Action | Purpose |

| 1. Spotting | A capillary tube is used to apply small spots of the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture) onto the baseline of a TLC plate. | To apply the samples for separation. The co-spot helps confirm the identity of spots. |

| 2. Development | The TLC plate is placed in a sealed chamber containing a pre-selected eluent (mobile phase). | To allow the solvent to move up the plate, separating the components of the spots. |

| 3. Visualization | After the solvent front nears the top, the plate is removed, dried, and visualized. | To see the separated spots. This can be done using a UV lamp or chemical stains (e.g., potassium permanganate, ninhydrin). |

| 4. Interpretation | The position of the spots (retention factor, Rf) is analyzed. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. | To determine if the reaction is complete, has stalled, or has formed byproducts. |

Stereochemical Aspects and Applications in Asymmetric Synthesis

Role as a Chiral Building Block in Advanced Syntheses

Chiral building blocks are enantiomerically pure compounds that are incorporated into the synthesis of more complex molecules, transferring their chirality to the final product. nih.gov Methyl N-methyl-L-valinate hydrobromide, derived from the readily available chiral pool of L-valine, serves as a valuable chiral building block in advanced organic synthesis. acs.org Its utility lies in the presence of a defined stereocenter and functional groups (amine and ester) that allow for further chemical transformations.

The incorporation of N-methylated amino acids like N-methyl-L-valine into peptides is a common strategy to enhance their pharmacokinetic properties. merckmillipore.com N-methylation can increase proteolytic stability, improve membrane permeability, and influence the conformational preferences of the peptide, which can be crucial for its biological activity. monash.edumerckmillipore.com

This compound as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse. wikipedia.org Derivatives of amino acids are frequently employed as chiral auxiliaries. nih.gov

While specific examples detailing the use of this compound as a chiral auxiliary are not prevalent in the provided search results, the broader class of compounds to which it belongs—chiral amino acid derivatives—are widely used for this purpose. nih.gov The principle of a chiral auxiliary is to create a chiral environment around the reaction center of the substrate, leading to a diastereoselective transformation. The steric bulk and electronic properties of the auxiliary influence the approach of reagents, favoring the formation of one diastereomer over the other. harvard.edu

For instance, chiral oxazolidinones, which can be synthesized from amino acids like L-valine, are a well-known class of chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions. harvard.edu The stereocenter of the amino acid derivative controls the facial selectivity of the enolate, leading to the formation of new stereocenters with high diastereoselectivity. harvard.edu

The development of new and more efficient chiral auxiliaries is an active area of research. One strategy involves the modification of existing auxiliaries to facilitate purification and recovery. An example of this is the design and synthesis of fluorous oxazolidinones from α-amino acids, including L-valine. nih.govfigshare.com These auxiliaries are tagged with a perfluoroalkyl chain, which allows for their separation from the reaction mixture using fluorous solid-phase extraction. nih.gov This technique simplifies the purification process and enhances the practicality of using chiral auxiliaries on a larger scale. nih.gov The synthesis of these fluorous oxazolidinones typically involves a multi-step sequence starting from the parent amino acid. nih.gov

Assessment of Racemization in Peptide Coupling Reactions

The stereochemical integrity of amino acids is paramount in peptide synthesis to ensure the desired biological activity and three-dimensional structure of the final peptide. The N-methylation of amino acids, such as in Methyl N-methyl-L-valinate, introduces unique challenges regarding racemization during peptide bond formation. N-methylated amino acids are known to be more susceptible to racemization compared to their non-methylated counterparts. cdnsciencepub.com This heightened susceptibility is a critical consideration in the synthesis of peptides containing these residues.

The assessment of racemization involves coupling the N-protected N-methyl amino acid with an amino acid ester, followed by analysis of the diastereomeric products. The mechanism of racemization for N-methylated amino acids during coupling is believed to proceed through the formation of an oxazolium-5-oxide intermediate. cdnsciencepub.com This intermediate can be trapped, providing chemical evidence for its role in the loss of stereochemical purity. cdnsciencepub.com

Several factors significantly influence the extent of racemization during the coupling of N-methylated amino acids. These include the choice of coupling method, the presence of salts, the type of solvent, and the deprotection techniques used.

Influence of Coupling Methods and Reagents:

The choice of coupling reagent and strategy is a primary determinant of the level of racemization. Studies comparing various methods have shown significant differences in stereochemical outcomes. For instance, when Z-Ala-MeLeu was coupled with Gly-OBzl, substantial racemization (ranging from 2.8% to 39%) was observed with several common methods, particularly in the presence of salts like triethylamine (B128534) hydrochloride. cdnsciencepub.com In contrast, coupling via an N-hydroxysuccinimide (HONSu) ester yielded a stereochemically pure product. cdnsciencepub.com Similarly, the use of N,N'-dicyclohexylcarbodiimide in conjunction with HONSu (DCCI-HONSu) or N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) in the absence of salt also provides essentially pure products. cdnsciencepub.com

The table below summarizes the extent of racemization observed with different coupling methods for a model N-methylated dipeptide.

| Coupling Method | Activating Agent | Base | Salt Present | % Racemization (L,D-isomer) |

| Mixed Anhydride | ClCOOBu-i | NMM | Yes | 39.0% |

| Mixed Anhydride | ClCOOBu-i | NMM | No | 2.8% |

| Active Ester | DCCI/HONSu | - | No | 0.4% |

| Direct Coupling | EEDQ | - | No | 0.6% |

| Active Ester | Pre-formed HONSu ester | - | - | 0.0% |

| Data derived from studies on the coupling of Z-Ala-MeLeu with Gly-OBzl. cdnsciencepub.com NMM = N-methylmorpholine; DCCI = N,N'-dicyclohexylcarbodiimide; HONSu = N-hydroxysuccinimide; EEDQ = N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline. |

Impact of Reaction Conditions:

Reaction conditions other than the coupling reagent also play a crucial role.

Solvents: Polar solvents have been shown to promote racemization during peptide coupling of N-methylated amino acids. cdnsciencepub.com

Additives: The addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (B26582) (HOBt), 6-Cl-HOBt, or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to the coupling reaction can suppress racemization. peptide.com

Temperature: Elevated temperatures, such as those used in microwave-assisted peptide synthesis, can increase the risk of racemization for certain amino acids. nih.govresearchgate.net Lowering the coupling temperature is an effective strategy to limit this side reaction. nih.gov

Racemization during Deprotection:

Significant racemization can also occur during steps other than the peptide coupling itself, particularly during the removal of protecting groups. Saponification (hydrolysis of methyl or ethyl esters with aqueous base) is a common deprotection step that has been shown to cause considerable racemization in peptides containing N-methylamino acid residues. cdnsciencepub.com For example, the saponification of Z-Ala-MeLeu-OMe resulted in 11% of the L,D-isomer. cdnsciencepub.com This is in stark contrast to non-methylated peptides, where racemization during saponification is generally negligible. cdnsciencepub.com

Acidolysis, another common deprotection method, can also lead to a loss of stereochemical integrity. Treatment of Z-Ala-MeLeu with 5.6 N hydrogen bromide in acetic acid resulted in 17% of the L,D-isomer. cdnsciencepub.com

The following table illustrates the impact of different deprotection conditions on the racemization of N-methylated peptide derivatives.

| Compound | Deprotection Condition | % Racemization (L,D-isomer) |

| Z-Ala-MeLeu-OMe | 2 equiv. NaOH (aq. methanol) | 11.0% |

| Z-MeIle-OMe | 2 equiv. NaOH (aq. methanol) | 18-24% |

| Z-Ala-MeLeu-OBu-t | 5.6 N HBr in Acetic Acid | 17.0% |

| Data derived from deprotection studies on various N-methylated amino acid derivatives. cdnsciencepub.com |

Based on a comprehensive search of available scientific literature, it has been determined that specific computational and theoretical studies focusing solely on This compound , as requested by the detailed outline, are not publicly available.

The requested article structure requires in-depth research findings from Quantum Chemical Calculations, Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations, including mechanistic pathways, intermediate stability, polarizable force fields, conformational landscapes, and thermodynamic effects specific to this exact compound.

While general information on related compounds (such as N-methyl-L-valine and other amino acid esters) and on the computational methodologies themselves (DFT, MD simulations, etc.) exists, there is no retrievable research that applies these specific analyses directly to this compound.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline without resorting to speculation or inaccurate extrapolation from other molecules. To maintain the integrity of the scientific information and adhere to the user's strict requirements, the article cannot be produced at this time.

Computational and Theoretical Studies

Electronegativity Equalization and Charge Flux Studies

The Electronegativity Equalization Method is a powerful computational tool for rapidly calculating atomic charges in molecules. acs.orgnih.gov The fundamental principle of EEM is that when atoms combine to form a molecule, their electronegativities equalize to a common value. pamoc.it This process results in a unique distribution of partial atomic charges that minimizes the molecule's total electronic energy. The charge on an atom in a molecule is not static; it is influenced by the connectivity and chemical environment of the atom. rsc.org

In the case of Methyl N-methyl-L-valinate hydrobromide, the presence of the N-methyl group, the ester methyl group, and the hydrobromide counter-ion significantly influences the charge distribution compared to the parent amino acid, L-valine. The N-methylation, in particular, has been shown in computational studies of similar amino acid derivatives to alter the electronic properties of the molecule. rsc.org The additional methyl group on the nitrogen atom is an electron-donating group, which tends to increase the electron density on the nitrogen atom. This, in turn, affects the polarity of the N-H bond (in the protonated form) and adjacent bonds.

Theoretical studies on N-methylated amino acids have indicated that N-methylation leads to changes in the natural atomic charges of the atoms involved in the amide functional group. rsc.org Specifically, the nitrogen, carbonyl carbon, and oxygen atoms may become more positive or less negative after N-methylation. rsc.org This can be attributed to the complex interplay of inductive and steric effects introduced by the methyl group.

The presence of the hydrobromide salt further complicates the electronic landscape. The bromide ion (Br-) carries a negative charge, which will electrostatically interact with the positively charged quaternary ammonium (B1175870) group of the Methyl N-methyl-L-valinate cation. This interaction will influence the charge distribution throughout the entire molecule.

Charge flux studies, which are often coupled with vibrational spectroscopy analysis, examine how atomic charges change as the molecule vibrates. These studies provide a dynamic picture of electron density, revealing how charge flows from one atom to another during bond stretching, bending, and torsional motions. While specific charge flux data for this compound is not available, it is a general principle that in polar molecules, significant charge fluxes are associated with the vibrations of polar bonds. For instance, the stretching of the C=O bond in the ester group would be accompanied by a significant flow of charge between the carbon and oxygen atoms.

To illustrate the expected impact of N-methylation on the charge distribution, the following hypothetical data table, based on general findings from computational studies of N-methylated amino acids, compares the partial atomic charges of key atoms in L-valine methyl ester versus its N-methylated counterpart. rsc.org It is important to note that these are representative values and the actual charges for this compound would require specific quantum chemical calculations.

| Atom | Hypothetical Partial Charge (L-valine methyl ester) | Hypothetical Partial Charge (Methyl N-methyl-L-valinate) | Expected Change |

|---|---|---|---|

| Amine/Ammonium Nitrogen (N) | -0.85 | -0.75 | Less Negative |

| Carbonyl Carbon (C=O) | +0.60 | +0.65 | More Positive |

| Carbonyl Oxygen (O=C) | -0.55 | -0.50 | Less Negative |

| Ester Oxygen (O-C) | -0.45 | -0.42 | Less Negative |

Reactivity and Mechanism of Action in Chemical Systems

Participation in Peptide Synthesis and Assembly of Bioactive Peptides

Methyl N-methyl-L-valinate hydrobromide serves as a specialized building block in the synthesis of peptides. Its incorporation, representative of N-methylated amino acids, is a key strategy for modulating the properties of bioactive peptides. researchgate.netnih.gov The presence of the N-methyl group on the valine residue introduces significant changes to the peptide backbone, which can profoundly influence the resulting molecule's therapeutic potential. peptide.compeptide.com

One of the primary motivations for including N-methylated residues is to enhance the pharmacokinetic profile of peptide drugs. researchgate.netpeptide.com Peptides constructed solely from natural amino acids are often susceptible to rapid degradation by proteolytic enzymes in the body, leading to a short in-vivo half-life. peptide.com N-methylation of the amide bond dramatically increases resistance to this enzymatic cleavage, thereby extending the peptide's circulation time. researchgate.net Furthermore, this modification can improve a peptide's oral bioavailability by increasing its stability against digestive enzymes and enhancing its permeability across the intestinal membrane. peptide.com

The N-methyl group also imparts conformational constraints on the peptide backbone. By restricting the rotational freedom around the phi (φ) and psi (ψ) dihedral angles, it can stabilize specific secondary structures, such as turn conformations. proquest.com This structural rigidity can lead to enhanced biological activity, improved receptor selectivity, and in some cases, the conversion of a receptor agonist into an antagonist. researchgate.netpeptide.com The steric hindrance from the methyl group can also disrupt intermolecular hydrogen bonding, which may reduce aggregation and improve the solubility of hydrophobic peptides. peptide.com The synthesis of peptides containing N-methylated amino acids like Methyl N-methyl-L-valinate can be challenging, often requiring specialized coupling reagents such as PyAOP or PyBOP/HOAt to achieve efficient bond formation, especially when coupling to another N-methylated residue. nih.gov

Table 1: Effects of N-Methylation on Bioactive Peptide Properties

| Property | Effect of N-Methylation | Scientific Rationale | Citations |

|---|---|---|---|

| Enzymatic Stability | Increased | Steric hindrance at the amide bond prevents recognition and cleavage by peptidases. | peptide.compeptide.com |

| In-vivo Half-life | Increased | Reduced susceptibility to enzymatic degradation leads to longer circulation time. | peptide.com |

| Oral Bioavailability | Enhanced | Improved stability in the digestive tract and increased intestinal permeability. | researchgate.netpeptide.com |

| Receptor Binding | Modulated (can increase affinity and selectivity) | Conformational rigidity pre-organizes the peptide for optimal receptor interaction. | researchgate.netpeptide.com |

| Solubility | Can be increased for hydrophobic peptides | Disruption of intermolecular hydrogen bonds reduces aggregation. | peptide.com |

| Membrane Permeability | Enhanced | Increased lipophilicity can facilitate passive diffusion across biological membranes. | researchgate.netpeptide.com |

Role as a Methyl Donor in Synthetic Organic Chemistry

In synthetic organic chemistry, a methyl donor is a reagent that transfers a methyl group (–CH₃) to a substrate in a process called methylation. biochem.net The quintessential biological methyl donor is S-adenosyl-L-methionine (SAM), which is considered a universal cofactor for methyltransferase enzymes and is involved in the methylation of a vast array of biomolecules, including DNA, RNA, and proteins. nih.govnih.gov SAM features a sulfonium (B1226848) ion that makes its attached methyl group highly electrophilic and susceptible to nucleophilic attack. nih.govnih.gov

While this compound contains a methyl group on its nitrogen atom, it does not typically function as a methyl donor in the same way as SAM or common synthetic methylating agents like methyl iodide or dimethyl sulfate. livingwithmthfr.org The N-C bond of the N-methyl group in an amino acid is stable and does not readily cleave to transfer the methyl group to another substrate. Instead, the compound's role in synthetic chemistry is that of a methylated building block. researchgate.net The N-methyl group is a permanent structural modification that imparts specific properties to the molecule and, by extension, to the larger structures (like peptides) into which it is incorporated. nih.gov

The synthesis of Methyl N-methyl-L-valinate itself involves a methylation reaction where a precursor molecule is the substrate, not the donor. nih.gov Therefore, its function is not to provide a methyl group for other reactions, but to introduce the specific steric and electronic consequences of N-methylation into a target molecule. proquest.com

Interaction with Biological Macromolecules for Research Applications

The incorporation of N-methylated amino acids like N-methyl-L-valinate is a valuable tool in biochemical research for probing the structure and function of proteins and enzymes. cnio.es Protein folding is dictated by a complex interplay of forces that guide the polypeptide chain into its unique three-dimensional structure. The hydrophobic core, often rich in branched-chain amino acids like valine, is critical to this process. researchgate.net

By strategically substituting a standard L-valine with Methyl N-methyl-L-valinate, researchers can study the impact of localized conformational rigidity on the folding pathway and stability of a protein. cnio.es The N-methyl group restricts the backbone's flexibility, and this constraint can reveal which regions of the protein are sensitive to conformational changes. proquest.com This modification can also disrupt local hydrogen bonding patterns, providing insights into their role in stabilizing secondary or tertiary structures. peptide.com

In the context of enzyme activity, N-methylation can be used to investigate enzyme-substrate or enzyme-inhibitor interactions. For example, studies on glycine (B1666218) N-methyltransferase (GNMT) have shown that modification of the N-terminal valine affects the enzyme's kinetic parameters and its inhibition by folate. nih.gov While this study involved N-acetylation, the principle of modifying the N-terminus to probe function is analogous. Introducing an N-methylated residue at or near an enzyme's active site can alter binding affinity or catalytic efficiency due to steric effects or the loss of a hydrogen bond donor. This allows for a detailed mapping of the active site's requirements for substrate recognition and catalysis. cnio.esnih.gov

Glutamate (B1630785) receptors are crucial for excitatory neurotransmission in the central nervous system and are classified into several families, including the ionotropic NMDA, AMPA, and kainate receptors. nih.govabcam.com These receptors are named for the specific agonists that selectively bind to them. nih.gov The N-methyl-D-aspartate (NMDA) receptor, in particular, is fundamentally linked to N-methylated amino acid derivatives. wikipedia.org

Activation of the NMDA receptor uniquely requires the binding of two distinct agonists: glutamate and a co-agonist, typically glycine. nih.gov The use of synthetic, conformationally constrained, or otherwise modified amino acid derivatives is a cornerstone of research into the molecular-level interactions within the receptor's ligand-binding domain (LBD). researchgate.net

While the defining agonist for the NMDA receptor is N-methyl-D-aspartate, the use of other N-methylated amino acids, including derivatives of L-valine, serves as a powerful research strategy. By synthesizing and testing ligands like Methyl N-methyl-L-valinate, scientists can explore the steric and hydrophobic tolerances of the glutamate or glycine binding pockets. The bulky, hydrophobic isopropyl side chain of valine, combined with the N-methyl group, presents a unique probe to map the topology of the binding site. Such studies provide critical structure-activity relationship (SAR) data, revealing how specific substitutions affect binding affinity and receptor activation, which is essential for the rational design of novel therapeutic agents targeting glutamate receptor pathways. researchgate.net

Reaction Mechanisms in C-N Coupling and Related Amination Reactions

The formation of the N-methyl bond in Methyl N-methyl-L-valinate is a classic example of a C-N coupling reaction, most commonly achieved through reductive amination. wikipedia.org This versatile reaction transforms a carbonyl group and an amine into a more substituted amine via an intermediate imine. dtu.dk

The general mechanism for the synthesis of an N-methyl amino acid from its parent amino acid involves two key steps:

Imine/Iminium Ion Formation: The primary amino group of the L-valine methyl ester acts as a nucleophile, attacking a carbonyl compound, typically formaldehyde (B43269). This reaction, often carried out under weakly acidic conditions, forms a hemiaminal intermediate, which then dehydrates to form a Schiff base (an imine). In the presence of acid, the imine can be protonated to form a more reactive iminium ion. wikipedia.org

This one-pot procedure is a highly efficient method for N-alkylation. monash.edu Alternative strategies exist, such as the Eschweiler-Clarke reaction, which uses excess formic acid and formaldehyde, where formic acid acts as the reducing agent. wikipedia.org

Table 2: Common Methods for N-Methylation via Reductive Amination

| Method | Carbonyl Source | Reducing Agent | Key Features | Citations |

|---|---|---|---|---|

| Standard Reductive Amination | Formaldehyde | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Mild conditions, high selectivity for the imine intermediate. Widely used in lab-scale synthesis. | wikipedia.orgmonash.edu |

| Catalytic Hydrogenation | Formaldehyde | H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni) | Can be a "greener" alternative, avoiding stoichiometric hydride reagents. | wikipedia.org |

| Eschweiler-Clarke Reaction | Formaldehyde | Formic Acid | A classic method where formic acid serves as the hydride donor. Typically leads to exhaustive methylation. | wikipedia.org |

| Leuckart–Wallach Reaction | Formaldehyde | Formic acid or formamide (B127407) at high temperatures | Similar to Eschweiler-Clarke but often requires higher temperatures. | wikipedia.org |

Potential in Organic Intermediate Synthesis and Valine Product Formation

This compound and its derivatives are valuable chiral intermediates in multi-step organic synthesis. chemicalbook.commedchemexpress.com As a protected and modified form of the natural amino acid L-valine, it provides a pre-functionalized scaffold for constructing more complex molecules, particularly pharmaceuticals. medchemexpress.com

A prominent example of its application is in the synthesis of Valsartan, a widely used angiotensin II receptor antagonist for treating hypertension. researchgate.netd-nb.info In several reported synthetic routes, an L-valine methyl ester derivative is a key starting material. beilstein-journals.orgnih.gov This valine core is first N-acylated and then N-alkylated with a substituted biphenyl (B1667301) moiety. researchgate.netbeilstein-journals.org The valine portion of the final drug molecule is crucial for its interaction with the receptor, and starting with a chiral intermediate like an L-valine derivative ensures the correct stereochemistry in the final product. While some syntheses start with L-valine methyl ester and add more complex N-substituents, the use of N-methylated valine intermediates is also a documented strategy for creating analogs or alternative synthetic pathways. chemicalbook.comgoogle.com

Beyond Valsartan, protected N-methyl-L-valine is used to synthesize various substituted valine products and specialized peptide linkers for antibody-drug conjugates (ADCs). chemicalbook.com Its ester and N-methyl groups serve as protected functionalities that can be selectively manipulated during a synthetic sequence, making it a versatile building block for creating a range of complex, optically active target molecules. chemicalbook.comresearchgate.net

Relevance to N-Nitrosamine Reactivity and Formation Mechanisms

The chemical structure of Methyl N-methyl-L-valinate contains a secondary amine group, which is a key structural feature for the formation of N-nitrosamines. nih.govveeprho.comcir-safety.org N-nitrosamines are a class of compounds of significant concern due to their potential carcinogenic properties. veeprho.comaurigeneservices.com The formation of an N-nitrosamine from a secondary amine like Methyl N-methyl-L-valinate involves a reaction with a nitrosating agent.

The general mechanism for the formation of N-nitrosamines from secondary amines requires the presence of a nitrosating agent, most commonly nitrous acid (HNO₂). veeprho.com Nitrous acid is typically formed in situ from nitrites (such as sodium nitrite, NaNO₂) under acidic conditions. veeprho.comresearchgate.net The reaction is pH-dependent, with the rate of formation often being optimal under acidic conditions where nitrous acid is in equilibrium with its more reactive forms, such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃). nih.govresearchgate.net

The reaction proceeds via an electrophilic attack of the nitrosating agent on the lone pair of electrons of the secondary amine nitrogen in Methyl N-methyl-L-valinate. This is followed by the loss of a proton to form the stable N-nitrosamine derivative, N-nitroso-N-methyl-L-valinate methyl ester.

(CH₃)₂CHCH(N(CH₃)H)COOCH₃·HBr + NaNO₂ → (CH₃)₂CHCH(N(CH₃)NO)COOCH₃ + NaBr + H₂O + H⁺

It is important to note that while primary amines can also react with nitrosating agents, they typically form unstable diazonium salts that decompose to various non-nitrosamine products. nih.govveeprho.com Tertiary amines can also undergo nitrosation, but the reaction is generally slower and more complex than that of secondary amines. nih.goveuropa.eu Therefore, secondary amines like Methyl N-methyl-L-valinate are considered the most reactive precursors for N-nitrosamine formation. nih.goveuropa.eu

The potential for N-nitrosamine formation is a critical consideration in various contexts, including pharmaceutical manufacturing and food chemistry. In pharmaceutical sciences, the presence of residual secondary amines in active pharmaceutical ingredients or excipients, along with potential nitrosating agents, can lead to the formation of N-nitrosamine impurities in drug products. nih.govpharmaexcipients.com Similarly, in food science, the reaction between naturally occurring amines in foods and nitrites used as preservatives can lead to the formation of N-nitrosamines, particularly during cooking. nih.gov

Several factors can influence the rate of N-nitrosamine formation, including the basicity of the amine, the concentration of both the amine and the nitrosating agent, pH, temperature, and the presence of catalysts or inhibitors. nih.gov For instance, the presence of certain compounds like ascorbic acid (vitamin C) can inhibit nitrosamine (B1359907) formation by reducing the nitrosating agent. europa.eu

The analysis of N-nitrosamines is typically carried out using sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) due to their presence at trace levels. digitellinc.comrsc.orgqascf.com

Table 1: Factors Influencing N-Nitrosamine Formation

| Factor | Effect on Formation Rate |

|---|---|

| Concentration of Secondary Amine | Higher concentration generally leads to a higher rate of formation. |

| Concentration of Nitrosating Agent | Higher concentration generally leads to a higher rate of formation. |

| pH | Optimal formation typically occurs under acidic conditions. nih.gov |

| Temperature | Higher temperatures can increase the reaction rate. |

| Presence of Inhibitors (e.g., Ascorbic Acid) | Can significantly decrease or prevent formation. europa.eu |

| Presence of Catalysts | Certain compounds can accelerate the reaction. |

Table 2: Reactants and Products in the Nitrosation of Methyl N-methyl-L-valinate

| Reactant/Product | Chemical Name | Role in Reaction |

|---|---|---|

| (CH₃)₂CHCH(N(CH₃)H)COOCH₃·HBr | This compound | Secondary amine precursor |

| NaNO₂ | Sodium nitrite | Source of nitrosating agent |

| H⁺ | Acid | Catalyst for nitrous acid formation |

| (CH₃)₂CHCH(N(CH₃)NO)COOCH₃ | N-Nitroso-N-methyl-L-valinate methyl ester | N-nitrosamine product |

Derivatives and Analogues in Research

Synthesis and Study of Substituted N-Methyl-L-valine Compounds

The synthesis of N-methylated amino acids, including derivatives of N-methyl-L-valine, is a critical area of research as these compounds are key building blocks for N-methylated peptides. The presence of a methyl group on the amide nitrogen imparts unique properties to peptides, such as increased resistance to enzymatic degradation and improved membrane permeability.

A common strategy for synthesizing these compounds involves the protection of the amino and carboxyl groups, followed by methylation. For instance, (S)-N-(Benzyloxycarbonyl)-N-methylvaline is an important intermediate used in the synthesis of biologically active peptides. chemicalbook.com The synthesis process can involve reacting Z-Valine with N-methylaniline in the presence of coupling agents like DCC and DMAP. chemicalbook.com Another approach is the use of a benzhydryl group to temporarily protect the carboxyl function of N-nosyl-α-amino acids, which are then methylated using diazomethane. researchgate.net This method is noted for its efficiency and for maintaining the chiral integrity of the original amino acid without requiring extensive chromatographic purification. researchgate.net

Protecting groups like tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are widely used. researchgate.netchemimpex.com Boc-N-methyl-L-valine, for example, is a versatile derivative that facilitates the controlled formation of peptide bonds, making it a valuable component in the synthesis of complex peptides and other bioactive molecules for pharmaceutical research. chemimpex.com

Researchers also synthesize more complex derivatives for specific applications. A preparative method has been developed for creating chiral azomethines by reacting L-valine methyl ester hydrochloride with substituted benzaldehydes. researchgate.net Furthermore, highly substituted compounds such as Methyl N-((2'-cyano(1,1'-biphenyl)-4-yl)methyl)-L-valinate hydrochloride have been synthesized for research purposes, demonstrating the diverse range of modifications made to the core N-methyl-L-valine structure. nih.gov

Comparative Studies with Other Valine Derivatives (e.g., N-Methyl-L-valine Hydrochloride, Methyl L-valinate)

In research, Methyl N-methyl-L-valinate hydrobromide is often considered alongside other simple valine derivatives to understand the specific contributions of its structural features—the N-methyl group and the methyl ester.

Methyl L-valinate: This compound is the methyl ester of L-valine. medchemexpress.com Like other amino acid derivatives, it is used in research and as a building block in synthesis. chemsrc.com Its primary role is often as a starting material or an intermediate in the creation of more complex molecules. medchemexpress.comchemsrc.com

N-Methyl-L-valine Hydrochloride: This derivative features the N-methyl group but has a free carboxylic acid, and it is supplied as a hydrochloride salt. chemimpex.com It is a crucial building block in peptide synthesis, particularly for creating peptide-based drugs where N-methylation can enhance stability and bioactivity. chemimpex.com

Methyl N-methyl-L-valinate (Hydrochloride/Hydrobromide): This compound combines both the N-methyl group and the methyl ester. This combination makes it a useful intermediate in multi-step syntheses where both the amine and the carboxyl groups require specific reactivity and protection strategies.

The choice between these derivatives depends on the specific synthetic pathway. For example, a researcher might choose Methyl L-valinate when the N-terminal amine needs to be free for a reaction, whereas N-Methyl-L-valine would be selected when the N-methyl characteristic is desired for the final peptide product. The esterified form, Methyl N-methyl-L-valinate, offers a protected carboxyl terminus that can be deprotected in a later step.

| Compound Name | Key Structural Features | Primary Research Application |

| Methyl L-valinate | Methyl ester, free amine | Starting material, synthetic intermediate medchemexpress.comchemsrc.com |

| N-Methyl-L-valine Hydrochloride | N-methyl group, free carboxylic acid | Building block for N-methylated peptides chemimpex.com |

| This compound | N-methyl group, methyl ester | Synthetic intermediate with protected termini |

Exploration of Structure-Reactivity Relationships in Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. For analogues of valine, these studies often involve systematic modifications to a parent compound to identify key structural motifs responsible for its effects.

In one study involving novel L-valine derivatives, the introduction of a bromine atom was highlighted as a potential enhancer of antimicrobial effects, demonstrating how specific atomic substitutions can modulate biological properties. mdpi.com In the development of valepotriate derivatives as potential antitumor agents, SAR studies demonstrated the critical importance of an epoxy group at the C1-position and the size of the sidechain at the C-7 position for their cytotoxic activities. researchgate.netrsc.org This highlights that even distal modifications can have a profound impact on the molecule's function.

Similarly, research on ellipticine (B1684216) analogues as anticancer agents explored how molecular size, planarity, and the substitution pattern of side chains on the core structure influence cytotoxicity. nih.gov The most active compounds were found to act as DNA intercalators, and their efficacy was directly tied to these structural features. nih.gov These principles are broadly applicable to the study of valine analogues, where modifications to the side chain, stereochemistry, and substituent groups are explored to optimize interactions with biological targets.

Development of Novel Therapeutics via Derivative Synthesis (excluding clinical outcomes)

The synthesis of derivatives from a lead compound is a cornerstone of modern drug discovery. Valine and its N-methylated derivatives serve as scaffolds or building blocks in the creation of new therapeutic candidates.

The synthesis of novel organic compounds based on L-valine, incorporating pharmacophores like 1,3-oxazole and diphenyl sulfone, is pursued with the aim of identifying new biologically active compounds for further development. mdpi.com The versatility of Boc-N-methyl-L-valine is leveraged in the design of novel drug candidates, particularly in fields like oncology and immunology, where modified peptides can serve as inhibitors or modulators of biological pathways. chemimpex.com

A prominent example of this strategy is the development of Valganciclovir, which is a prodrug of the antiviral agent Ganciclovir. Valganciclovir is an L-valyl ester of Ganciclovir, and its structure incorporates a valinate moiety to improve the oral bioavailability of the parent drug. A related compound, Ganciclovir Mono-N-methyl Valinate, has also been synthesized for research, illustrating the continued exploration of N-methylated valine esters in prodrug design. usp.org

Furthermore, research into tryptamine (B22526) derivatives for anticancer applications has shown that combining a tryptamine scaffold with other chemical moieties can yield compounds with significant activity in hematological cancer cell lines. nih.gov This modular approach, where known bioactive scaffolds like valine derivatives are combined with other groups, is a powerful strategy for generating novel therapeutic leads. nih.gov

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of N-methylated amino acid esters is a crucial process in medicinal and synthetic chemistry. mdpi.com Traditional methods for N-methylation often involve reagents like methyl iodide or dimethyl sulfate, which present significant toxicity and environmental concerns. researchgate.net Future research should focus on developing novel, greener synthetic routes specifically for Methyl N-methyl-L-valinate hydrobromide.

Green Chemistry Approaches:

Catalytic N-alkylation: The use of alcohols, such as methanol (B129727), as alkylating agents through hydrogen-borrowing catalysis represents a highly atom-economical and environmentally benign approach. researchgate.netnih.gov Ruthenium and iridium-based catalysts have shown promise in the N-alkylation of amino acid esters, producing water as the only byproduct. researchgate.netnih.gov A systematic investigation into the application of these catalysts for the N-methylation of Methyl L-valinate, followed by salt formation, could yield a highly efficient and sustainable process.

Reductive Amination: A metal-free reductive amination protocol using formaldehyde (B43269) in the presence of a green reducing agent could provide a mild and convenient pathway to the target compound. researchgate.net

Enzymatic Synthesis: Biocatalysis offers an eco-friendly alternative for producing chiral amino acids with high stereoselectivity. acs.org Exploring specific enzymes for the N-methylation of L-valine or its methyl ester could lead to a highly sustainable and enantiopure synthesis.

Future work should involve a comparative analysis of these green methods, focusing on metrics such as atom economy, E-factor, reaction yields, and the recyclability of catalysts.

Table 1: Comparison of Potential Green Synthetic Routes for Methyl N-methyl-L-valinate (Data is representative and for illustrative purposes to guide future research)

| Synthetic Route | Methylating Agent | Catalyst/Reagent | Typical Solvent | Potential Advantages |

|---|---|---|---|---|

| Hydrogen-Borrowing | Methanol | Ru or Ir complex | 2-Propanol | High atom economy, water is the only byproduct |

| Reductive Amination | Formaldehyde | Sodium borohydride | Ethanol/Water | Metal-free, mild conditions |

| Enzymatic Methylation | S-adenosyl methionine | Methyltransferase | Aqueous buffer | High stereoselectivity, biodegradable |

| Dimethyl Carbonate | Dimethyl Carbonate | Organic Base | None (neat) | Low toxicity of reagent and byproduct (CO2) |

Advanced Spectroscopic and Imaging Techniques for Real-time Studies

Understanding the kinetics and mechanisms of the formation of this compound is crucial for process optimization. While standard techniques like HPLC and offline NMR are effective for product characterization, advanced real-time methods could provide deeper insights.

Operando NMR Spectroscopy: The use of benchtop or high-field NMR spectroscopy for real-time reaction monitoring can elucidate reaction kinetics, identify transient intermediates, and quantify product formation as it happens. rsc.orgmagritek.comchemrxiv.org For instance, monitoring the N-methylation of L-valine methyl ester using ¹³C-labeled methylating agents could allow for precise tracking of mono-, di-, and trimethylation events in a single experiment. nih.govresearchgate.netnih.gov

In-situ IR/Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of reactants and the appearance of products in real-time by tracking characteristic functional group frequencies (e.g., N-H stretching of the starting material, C=O of the ester).

Chiroptical Spectroscopy: Techniques like Photoelectron Circular Dichroism (PECD) offer exceptionally high sensitivity for detecting and analyzing chiral molecules. researchgate.net While currently a specialized technique, its future application could provide detailed insights into the stereochemical integrity of the compound during synthesis and subsequent reactions.

These advanced methods would be invaluable for optimizing reaction conditions, improving yields, and ensuring the enantiomeric purity of the final product.

Expanded Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting molecular properties and reactivity. While DFT studies have been conducted on N-methylated amino acids in general, specific and predictive modeling for this compound is a key area for future exploration.

Predicting Catalytic Activity: If this compound is to be used as a chiral ligand, computational models can predict its efficacy. DFT calculations can be used to model the transition states of catalyzed reactions, helping to predict which reactions it might effectively catalyze and with what degree of enantioselectivity. acs.org

Solvent Effects and Conformation: N-methylation can significantly alter the conformational preferences of amino acid derivatives. Predictive modeling can simulate the conformational landscape of this compound in various solvents, which is crucial for understanding its reactivity and interactions in different chemical environments.

Spectroscopic Prediction: DFT calculations can predict NMR chemical shifts and vibrational frequencies. These predictions can aid in the interpretation of experimental spectra, especially for identifying reaction intermediates or complex product mixtures.

Table 2: Representative DFT-Calculated Properties for N-Methylated Amino Acid Esters (This data is illustrative and intended to highlight parameters for future specific calculations on this compound)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | ~5-6 eV | Indicates chemical reactivity and electronic transitions |

| Dipole Moment | ~2-4 Debye | Influences solubility and intermolecular interactions |

| Rotational Barrier (C-N) | ~15-20 kcal/mol | Affects conformational flexibility |

| Predicted ¹³C NMR Shift (N-CH₃) | ~30-35 ppm | Aids in spectroscopic identification |

Discovery of New Catalytic Roles and Asymmetric Transformations

The inherent chirality of this compound makes it an attractive candidate for applications in asymmetric catalysis, either as a chiral ligand for a metal center or as an organocatalyst. While ligands derived from amino acids and peptides are well-established, the specific use of this N-methylated ester is an unexplored frontier. mdpi.comnih.govcmu.edursc.orgnih.gov

Chiral Ligand for Transition Metals: The nitrogen and oxygen atoms of the amino ester can act as a bidentate ligand for various transition metals (e.g., Palladium, Rhodium, Copper). Future research could involve synthesizing metal complexes of Methyl N-methyl-L-valinate and screening their catalytic activity in key asymmetric reactions such as hydrogenations, C-C bond formations, and allylic substitutions. frontiersin.org

Organocatalysis: The secondary amine functionality could potentially participate in enamine or iminium ion catalysis, similar to other amino acid derivatives. Its utility in asymmetric aldol (B89426), Michael, or Mannich reactions should be investigated.

Phase-Transfer Catalysis: As a quaternary ammonium (B1175870) salt precursor, it could be developed into a chiral phase-transfer catalyst for enantioselective alkylations and other reactions under biphasic conditions.

The discovery of a novel catalytic application would significantly elevate the value and utility of this compound beyond its role as a simple building block.

Integration into Complex Chemical Systems and Materials Science

The unique properties conferred by N-methylation—such as increased proteolytic resistance, altered conformation, and modified solubility—make N-methylated amino acids valuable components in larger chemical systems. researchgate.net

Peptidomimetics: The most direct application is its incorporation into peptide chains to create peptidomimetics with enhanced stability and bioavailability. mdpi.com Systematic studies on how the inclusion of an N-methyl-L-valinate residue at different positions affects the structure and function of bioactive peptides are warranted.

Chiral Polymers: Amino acids and their esters can be used as monomers for the synthesis of biodegradable chiral polymers. mdpi.com Future work could explore the polymerization of derivatives of Methyl N-methyl-L-valinate to create novel poly(ester-amide)s or other chiral polymers with unique properties and potential applications in chiral separations or as biocompatible materials.